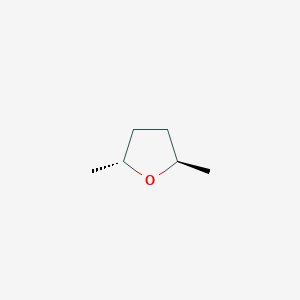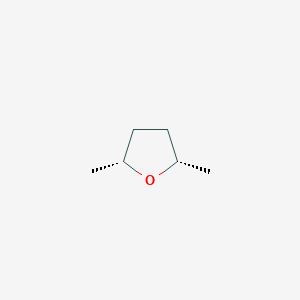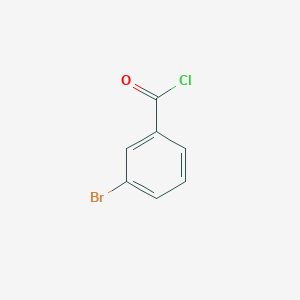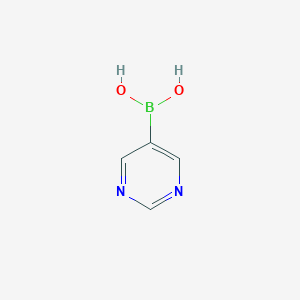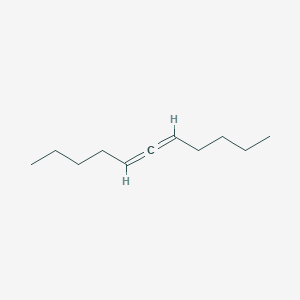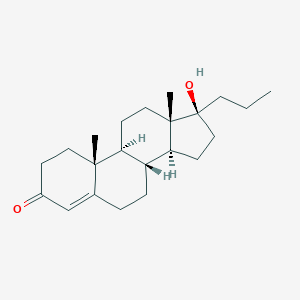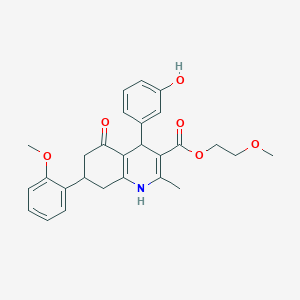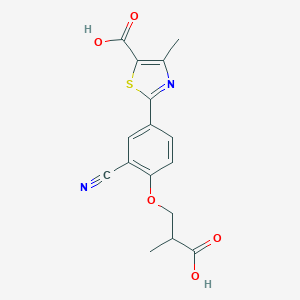
Febuxostat (67m-4)
Overview
Description
Febuxostat (67m-4) is an orally available xanthine oxidase inhibitor (XOI) used to treat hyperuricemia and gout. It is a relatively new drug, approved by the US Food and Drug Administration (FDA) in 2009. Febuxostat works by inhibiting the enzyme xanthine oxidase, which is responsible for the production of uric acid. By blocking this enzyme, febuxostat reduces the amount of uric acid in the blood and thus prevents gout attacks.
Scientific Research Applications
1. Febuxostat as a Xanthine Oxidase Inhibitor
Febuxostat, a non-purine selective inhibitor of xanthine oxidase, shows potential in managing hyperuricemia and gout. It rapidly and sustainably reduces serum uric acid in patients, making it a notable alternative in gout treatment (Schumacher, 2005).
2. Pharmaceutical Formulation Improvements
Research focused on enhancing febuxostat's solubility and bioavailability through solid dispersion techniques. A study using polyvinylpyrrolidone and poloxamer as co-carriers found significant improvements in these aspects, highlighting potential for better drug delivery systems (Tang et al., 2018).
3. Impact on Renal Function and Cardiovascular Safety
Febuxostat's safety profile, particularly regarding renal function and cardiovascular health, is a key area of study. A trial comparing febuxostat with allopurinol in patients with gout found no significant increase in the risk of death or serious adverse events with long-term use of febuxostat (Mackenzie et al., 2020).
4. Therapeutic Applications Beyond Gout
Febuxostat has been explored for its broader pharmacological effects. For example, a study demonstrated its effectiveness against 5-fluorouracil-induced parotid salivary gland damage in rats, indicating its potential in managing drug-induced glandular injuries (Abdelzaher et al., 2022).
5. Exploration in Nanotechnology
The development of febuxostat nanocrystals using Soluplus® as a stabilizer highlights advancements in nanotechnology applications for the drug. This approach has shown improved drug release and oral bioavailability, opening up new avenues for drug delivery (Sharma et al., 2016).
6. Interactions with Other Drugs
Investigations into the pharmacokinetic interactions of febuxostat with other drugs, such as diclofenac, are crucial for understanding its safe use in combination therapies. A study using HPLC-FL methods revealed significant alterations in febuxostat's pharmacokinetics when co-administered with diclofenac, underscoring the importance of monitoring such interactions (Han et al., 2020).
Mechanism of Action
Target of Action
Febuxostat primarily targets xanthine oxidase (XO) , an enzyme responsible for the synthesis of uric acid . This enzyme plays a crucial role in the metabolism of purines, which are vital components of nucleic acids .
Mode of Action
Febuxostat is a non-purine selective inhibitor of xanthine oxidase . It works by non-competitively blocking the active site of xanthine oxidase that contains a molybdenum pterin center . By inhibiting the activity of this enzyme, febuxostat reduces the production of uric acid, thereby decreasing serum uric acid levels .
Biochemical Pathways
The primary biochemical pathway affected by febuxostat is the purine degradation pathway . By inhibiting xanthine oxidase, febuxostat prevents the oxidation of hypoxanthine to xanthine and further oxidation to uric acid . This results in a decrease in uric acid production and a reduction in serum uric acid levels .
Pharmacokinetics
Febuxostat exhibits favorable pharmacokinetic properties. After oral administration, it has an oral availability of about 85% . The time course of plasma concentrations follows a two-compartment model with an initial half-life of approximately 2 hours and a terminal half-life of 9.4 ± 4.9 hours at daily doses of 40 mg or more . Febuxostat is extensively metabolized by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); febuxostat acyl glucuronides are cleared by the kidney .
Result of Action
The primary molecular effect of febuxostat’s action is the reduction of serum uric acid levels . On a cellular level, febuxostat has been shown to alleviate MPP±induced inflammatory responses in astrocytes by reducing the expressions of IL-8, IL-1β, TNF-α, GFAP, MMP-2, and MMP-9 . It also mitigates the activation of the JNK/NF-κB signaling pathway by inhibiting the phosphorylation of JNK and nuclear translocation of NF-κB p65 .
Action Environment
The action of febuxostat can be influenced by various environmental factors. Furthermore, the effectiveness of febuxostat can be influenced by individual characteristics, requiring personalized dosing strategies .
Safety and Hazards
Febuxostat has a hazard statement: H302 Harmful if swallowed . In February 2019, a black box warning for febuxostat was added, based on the findings of a post-market clinical study (the CARES trial) where there was an increased risk of cardiovascular (CV) fatal outcomes in patients with gout and known cardiovascular disease treated with febuxostat, when compared to those treated with allopurinol .
Future Directions
Febuxostat is indicated for the chronic management of hyperuricemia in adult patients with gout who have an inadequate response to a maximally titrated dose of allopurinol, who are intolerant to allopurinol, or for whom treatment with allopurinol is not advisable . It is not recommended for the treatment of asymptomatic hyperuricemia or secondary hyperuricemia .
Biochemical Analysis
Biochemical Properties
Febuxostat (67m-4) works by inhibiting the activity of an enzyme called xanthine oxidase, which is responsible for the synthesis of uric acid . This results in a decrease in serum uric acid levels . Febuxostat (67m-4) is extensively metabolised by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); febuxostat acyl glucuronides are cleared by the kidney .
Cellular Effects
Febuxostat (67m-4) has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to lower serum uric acid levels more potently than allopurinol while having minimal effects on other enzymes associated with purine and pyrimidine metabolism . It also suppresses the endoplasmic reticulum stress caused by various stress inducers through upregulation of SIRT1-AMPK-HO-1/thioredoxin expression .
Molecular Mechanism
Febuxostat (67m-4) exerts its effects at the molecular level by non-competitively blocking the molybdenum pterin center, which is the active site of xanthine oxidase . This inhibition of xanthine oxidase leads to a decrease in the production of uric acid .
Temporal Effects in Laboratory Settings
In a phase I, dose-escalation study, febuxostat (67m-4) was administered once daily on day 1, and days 3–14 . The pharmacokinetics of febuxostat were not time-dependent (day 14 vs day 1) and remained linear within the 10–120mg dose range . There is no significant accumulation of the drug during multiple dose administration .
Dosage Effects in Animal Models
In an animal model of metabolic syndrome, febuxostat was found to be mildly superior to allopurinol in lowering serum fasting glucose, lipids, uric acid, and antioxidant enzyme activities .
Metabolic Pathways
Febuxostat (67m-4) is involved in the metabolic pathway of uric acid production. It inhibits xanthine oxidase, an enzyme involved in the conversion of hypoxanthine to xanthine to uric acid . Febuxostat is extensively metabolised by oxidation and acyl glucuronidation .
Transport and Distribution
The apparent steady-state volume of distribution (V ss/F) of febuxostat ranges from 29 to 75 L, indicating a wide distribution within the body . It is extensively metabolised, and its metabolites are cleared by the kidney .
properties
IUPAC Name |
2-[4-(2-carboxypropoxy)-3-cyanophenyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c1-8(15(19)20)7-23-12-4-3-10(5-11(12)6-17)14-18-9(2)13(24-14)16(21)22/h3-5,8H,7H2,1-2H3,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBACLAPKJRMIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C(=O)O)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701148050 | |
| Record name | 2-[4-(2-Carboxypropoxy)-3-cyanophenyl]-4-methyl-5-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701148050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
407582-49-4 | |
| Record name | 2-[4-(2-Carboxypropoxy)-3-cyanophenyl]-4-methyl-5-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=407582-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Febuxostat (67m-4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0407582494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[4-(2-Carboxypropoxy)-3-cyanophenyl]-4-methyl-5-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701148050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-(2-CARBOXYPROPOXY)-3-CYANOPHENYL)-4-METHYL-5-THIAZOLECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NRN27Y63ZG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-hydroxy-2,2-dimethyl-3H-pyrano[3,2-g]chromene-4,8-dione](/img/structure/B108603.png)


